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Cat. No.: B1671250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Esflurbiprofen, the (S)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory

drug (NSAID) belonging to the propionic acid class. Its therapeutic efficacy is intrinsically linked

to its physicochemical characteristics, which govern its absorption, distribution, metabolism,

and excretion (ADME) profile. This technical guide provides a comprehensive overview of the

core physicochemical properties of Esflurbiprofen, complete with quantitative data, detailed

experimental methodologies, and visual representations of relevant pathways and workflows to

support research and development activities.

Chemical Identity and Structure
Esflurbiprofen is chemically known as (2S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. It is

the pharmacologically active enantiomer of the racemic mixture flurbiprofen, demonstrating

greater inhibitory activity against cyclooxygenase (COX) enzymes.[1]
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Identifier Value

IUPAC Name
(2S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic

acid

CAS Number 51543-39-6[2]

Molecular Formula C₁₅H₁₃FO₂[3]

Canonical SMILES C--INVALID-LINK--C(=O)O[2]

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-

13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,

(H,17,18)/t10-/m0/s1[4]

InChIKey SYTBZMRGLBWNTM-JTQLQIEISA-N[4]

Core Physicochemical Properties
The fundamental physicochemical properties of Esflurbiprofen are summarized in the table

below. These parameters are critical for predicting its behavior in biological systems and for

guiding formulation development.

Property Value Source

Molecular Weight 244.26 g/mol [3][5]

Appearance
White to off-white crystalline

solid
[2][6]

Melting Point 109-110 °C [6][7]

Boiling Point (Predicted) 376.2 ± 30.0 °C [7]

pKa (Predicted) 4.14 ± 0.10 [6]

logP (XLogP3) 4.2 [5]

Solubility Profile
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Esflurbiprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug,

characterized by low aqueous solubility and high permeability. Its poor water solubility presents

a significant challenge in drug formulation.

Solvent Solubility Source

Water Insoluble [6]

DMSO
≥10.9 mg/mL; 100 mg/mL (with

ultrasonic)
[2][6]

Ethanol ≥69.1 mg/mL [6]

PBS (pH 7.2)
~0.9 mg/mL (for racemic

flurbiprofen)
[8][9]

Corn Oil
≥2.5 mg/mL (in 10%

DMSO/90% Corn Oil)
[2]

Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental

protocols. The following sections detail the general methodologies for the key experiments

cited.

Melting Point Determination (Capillary Method)
The melting point of Esflurbiprofen is determined using the capillary method as described in

the U.S. Pharmacopeia (USP) <741>.[10][11]

Sample Preparation: A small amount of the dry, finely powdered Esflurbiprofen is packed

into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[10]

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus,

typically with a heated block or oil bath.[11]

Heating: The apparatus is heated at a controlled rate. The temperature is raised to

approximately 5-10°C below the expected melting point and then the heating rate is slowed

to 1-2°C per minute.[12]
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Observation: The melting range is recorded from the temperature at which the substance

begins to collapse or melt (onset point) to the temperature at which it becomes completely

liquid (clear point).[10]

Experimental Workflow: Physicochemical Characterization

Synthesis & Purification

Property Determination

Data Analysis
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Caption: General experimental workflow for physicochemical characterization.

Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[4][13]

Preparation: An excess amount of solid Esflurbiprofen is added to a flask containing a

specific volume of the aqueous medium (e.g., distilled water, phosphate-buffered saline).[8]
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Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g.,

25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached

between the dissolved and undissolved solid.[13]

Separation: The resulting suspension is filtered or centrifuged to separate the saturated

solution from the excess solid.[4]

Quantification: The concentration of Esflurbiprofen in the clear, saturated filtrate is

determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.[13]

pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant (pKa) of a

compound.[2][14]

Solution Preparation: A precise amount of Esflurbiprofen is dissolved in a suitable solvent

mixture (e.g., water with a co-solvent for poorly soluble drugs). The ionic strength is kept

constant with an inert salt like KCl.[2][15]

Titration: The solution is placed in a vessel with a calibrated pH electrode and is titrated with

a standardized solution of a strong base (e.g., 0.1 M NaOH).[2] The titrant is added in small,

precise increments.

Data Collection: The pH of the solution is recorded after each addition of titrant.

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined

from the inflection point of the curve, which corresponds to the pH at which the

concentrations of the acidic and conjugate base forms are equal.[14][16]

LogP Determination (HPLC Method)
The partition coefficient (logP) can be determined chromatographically, which is often faster

than the traditional shake-flask method.[7]

System Setup: A reverse-phase HPLC system is used. The stationary phase (e.g., C18

column) mimics the lipophilic environment (n-octanol), and the mobile phase is an aqueous

buffer.[5]
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Calibration: A series of reference compounds with known logP values are injected into the

system, and their retention times are measured. A calibration curve is generated by plotting

the known logP values against the logarithm of the retention factor (log k').[7]

Sample Analysis: Esflurbiprofen is injected under the same chromatographic conditions,

and its retention time is measured.

Calculation: The logP of Esflurbiprofen is calculated by interpolating its log k' value onto the

calibration curve.[17]

Mechanism of Action: Inhibition of the COX Pathway
The anti-inflammatory, analgesic, and antipyretic properties of Esflurbiprofen stem from its

inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][18] These enzymes

are central to the arachidonic acid cascade, which produces prostaglandins—key mediators of

pain and inflammation.[19] By blocking the active site of COX enzymes, Esflurbiprofen
prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to

various other pro-inflammatory prostaglandins.[20]
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Caption: Inhibition of the COX pathway by Esflurbiprofen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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